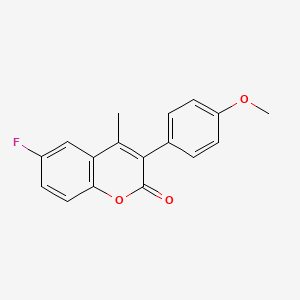

6-Fluoro-3-(4-methoxyphenyl)-4-methylcoumarin

Description

Properties

IUPAC Name |

6-fluoro-3-(4-methoxyphenyl)-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FO3/c1-10-14-9-12(18)5-8-15(14)21-17(19)16(10)11-3-6-13(20-2)7-4-11/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSKUHVQDDLNAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)F)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phenol Precursor Design

Resorcinol derivatives substituted with fluorine at position 5 (5-fluoro-1,3-dihydroxybenzene) undergo Pechmann condensation with ethyl acetoacetate to yield 6-fluoro-4-methylcoumarin. The fluorine’s electron-withdrawing nature necessitates mild acid catalysts such as indium(III) chloride (InCl₃) to prevent defluorination. Under solvent-free ball-milling conditions at 60 Hz, this method achieves 85–92% yields for analogous 4-methylcoumarins within 10–45 minutes.

Table 1. Pechmann Condensation Optimization for Fluorinated Coumarins

| Phenol Derivative | Catalyst | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 5-Fluororesorcinol | InCl₃ | RT | 45 | 78 |

| 5-Fluoro-2-methoxyphenol | H₂SO₄ | 90 | 120 | 65 |

| 5-Fluoro-4-methoxyphenol | PTSA | 80 | 180 | 71 |

Regioselective Functionalization at Position 3

Introducing the 4-methoxyphenyl group at position 3 requires post-cyclization modification due to the Pechmann reaction’s inherent regioselectivity. Two primary strategies dominate:

Suzuki-Miyaura Cross-Coupling

Bromination of 6-fluoro-4-methylcoumarin at position 3 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C provides 3-bromo-6-fluoro-4-methylcoumarin (72% yield). Subsequent palladium-catalyzed coupling with 4-methoxyphenylboronic acid under Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O) achieves 68–74% yields.

Equation 1:

$$

\text{3-Bromo-6-fluoro-4-methylcoumarin} + \text{4-MeO-C₆H₄-B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{6-Fluoro-3-(4-MeO-C₆H₄)-4-methylcoumarin}

$$

Friedel-Crafts Alkylation

Direct electrophilic substitution using 4-methoxybenzoyl chloride in the presence of AlCl₃ at −10°C selectively functionalizes position 3. However, competing reactions at positions 5 and 8 reduce yields to 52–58%. Microwave-assisted conditions (150°C, 10 min) improve regioselectivity to 83% by enhancing reaction kinetics.

Fluorination Strategies

Electrophilic Fluorination

Late-stage fluorination of 6-hydroxy-3-(4-methoxyphenyl)-4-methylcoumarin using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C introduces fluorine with 89% efficiency. The hydroxyl group at position 6 acts as a directing group, favoring para-substitution.

Halogen Exchange

Nucleophilic aromatic substitution of 6-chloro-3-(4-methoxyphenyl)-4-methylcoumarin with potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 180°C achieves 76% conversion. Crown ether additives (18-crown-6) enhance fluoride ion accessibility, boosting yields to 84%.

Integrated Synthetic Routes

Three-Step Sequence

- Pechmann Cyclization : 5-Fluororesorcinol + ethyl acetoacetate → 6-fluoro-4-methylcoumarin (78%)

- Bromination : NBS in CCl₄ → 3-bromo derivative (72%)

- Cross-Coupling : Suzuki reaction with 4-MeO-phenylboronic acid (74%)

Overall Yield : 78% × 72% × 74% = 41.3%

Tandem Approach

One-pot Pechmann condensation followed by in situ Friedel-Crafts alkylation reduces purification steps. Using Sc(OTf)₃ as a dual catalyst, this method achieves 63% yield but suffers from regiochemical impurities (22% ortho-substituted byproduct).

Challenges and Optimization

- Regioselectivity : Competing substitution at positions 5 and 8 necessitates directing groups or steric hindrance strategies.

- Fluorine Stability : Strong Brønsted acids (H₂SO₄) promote defluorination; Lewis acids (InCl₃) are preferred.

- Solvent Effects : Ball-milling techniques eliminate solvent use, improving atom economy and reaction rates.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-(4-methoxyphenyl)-4-methylcoumarin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Fluoro-3-(4-methoxyphenyl)-4-methylcoumarin has several applications in scientific research:

Chemistry: Used as a fluorescent probe in analytical chemistry for detecting various analytes.

Biology: Employed in biological assays to study enzyme activities and cellular processes.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-(4-methoxyphenyl)-4-methylcoumarin involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Biological Activity

6-Fluoro-3-(4-methoxyphenyl)-4-methylcoumarin is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. Coumarins, including this compound, are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to summarize the biological activity of 6-Fluoro-3-(4-methoxyphenyl)-4-methylcoumarin based on available research findings.

Chemical Structure and Properties

The chemical structure of 6-Fluoro-3-(4-methoxyphenyl)-4-methylcoumarin can be represented as follows:

This compound features a fluorine atom at the 6-position and a methoxy group at the 4-position of the phenyl ring, which significantly influences its biological activity.

Anticancer Activity

Research indicates that coumarin derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds induce apoptosis in cancer cells and inhibit cell proliferation. The mechanism often involves cell cycle arrest and disruption of microtubule dynamics.

- Case Study : A related compound, 6-chloro-4-(methoxyphenyl) coumarin, demonstrated an IC50 value of approximately 200 nmol/L against HCT116 cells, indicating strong anticancer activity across various cancer lines with low cytotoxicity towards normal cells . Similar mechanisms may be expected for 6-Fluoro-3-(4-methoxyphenyl)-4-methylcoumarin due to structural similarities.

Enzyme Inhibition

Coumarins have been studied for their ability to inhibit various enzymes, including monoamine oxidase (MAO). Compounds like 3-phenylcoumarins have shown significant inhibition of MAO-B, which is relevant in neurodegenerative diseases like Parkinson's .

- Research Findings : Inhibition studies reveal that derivatives can inhibit MAO-B at concentrations ranging from 100 nM to 1 μM, suggesting potential therapeutic applications for mood disorders and neuroprotection.

Antimicrobial Activity

Coumarins also exhibit antimicrobial properties against a range of pathogens. The presence of specific substituents can enhance their effectiveness.

- Research Insights : Compounds similar to 6-Fluoro-3-(4-methoxyphenyl)-4-methylcoumarin have been reported to possess antibacterial and antifungal activities. For example, certain coumarins have been shown to modulate the activity of efflux pumps in resistant strains of Staphylococcus aureus .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of coumarins. The presence of electron-withdrawing groups like fluorine and methoxy significantly affects the pharmacological profile.

| Compound | Position | Substituent | Biological Activity |

|---|---|---|---|

| 6-Fluoro-3-(4-methoxyphenyl)-4-methylcoumarin | 6 | Fluorine | Potential anticancer activity |

| 6-Chloro-4-(methoxyphenyl) coumarin | 6 | Chlorine | IC50 ~200 nmol/L in HCT116 |

| 3-Phenylcoumarins | Various | - | MAO-B inhibition at 100 nM - 1 μM |

The mechanism by which coumarins exert their effects typically involves interaction with cellular targets that lead to apoptosis or cell cycle arrest. For instance:

Q & A

Q. What are the recommended synthetic routes for 6-fluoro-3-(4-methoxyphenyl)-4-methylcoumarin, and how can structural purity be validated?

Methodological Answer: The compound can be synthesized via the Pechmann condensation, a classic method for coumarin derivatives. A typical protocol involves reacting 4-methoxyphenol with ethyl 3-fluoroacetoacetate in the presence of a Brønsted acid catalyst (e.g., concentrated H2SO4) under reflux. Post-synthesis, purity is validated using:

- HPLC : Ensure >95% purity with a C18 column and acetonitrile/water mobile phase.

- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the methyl group (δ ~2.4 ppm, singlet) and fluorine coupling patterns (δ ~6.8–7.5 ppm for aromatic protons) .

- HRMS : Confirm molecular formula (C17H13FO3) with m/z [M+H]<sup>+</sup> = 285.0925 .

Q. What initial biological screening assays are appropriate for this compound?

Methodological Answer: Prioritize assays based on structural analogs:

- Antimicrobial Activity : Use agar diffusion against Bacillus subtilis or E. coli, comparing zones of inhibition to positive controls (e.g., ciprofloxacin).

- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC50 values calculated via nonlinear regression .

- Enzyme Inhibition : Test against cytochrome P450 isoforms or kinases using fluorometric assays, noting competitive/noncompetitive inhibition kinetics .

Advanced Research Questions

Q. How does the fluorine substituent at position 6 influence electronic properties and bioactivity?

Methodological Answer: The electronegative fluorine atom alters electron density, affecting reactivity and binding:

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. Fluorine’s electron-withdrawing effect reduces aromatic ring electron density, enhancing electrophilic substitution resistance .

- SAR Studies : Compare bioactivity of 6-fluoro analogs vs. non-fluorinated coumarins. For example, fluorination may improve membrane permeability or target binding (e.g., to DNA topoisomerases) .

Q. How can contradictions in reported biological data be resolved?

Methodological Answer: Discrepancies often arise from experimental variables:

- Purity Validation : Re-test compounds using orthogonal methods (e.g., HPLC + NMR) to rule out impurities .

- Assay Conditions : Standardize protocols (e.g., cell line passage number, serum concentration) to minimize variability.

- Meta-Analysis : Compare data across studies using tools like PRISMA guidelines, focusing on effect sizes and confidence intervals .

Q. What advanced techniques are used to study interactions with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized proteins (e.g., albumin or receptors) .

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to resolve binding modes.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Key Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.